molecular formula C20H16N2O6 B13573567 1-Benzyl 3-(1,3-dioxoisoindolin-2-yl) azetidine-1,3-dicarboxylate

1-Benzyl 3-(1,3-dioxoisoindolin-2-yl) azetidine-1,3-dicarboxylate

Cat. No.: B13573567
M. Wt: 380.3 g/mol
InChI Key: NKKWGSQSXGDZKF-UHFFFAOYSA-N
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Description

1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate is a complex organic compound that features a unique structure combining an azetidine ring with a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate typically involves the condensation of phthalic anhydride with primary amines to form the isoindoline-1,3-dione structure The reaction conditions often require the use of solvents like isopropanol and water, with catalysts such as SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the azetidine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Phthalimides: These compounds share the isoindoline-1,3-dione structure and have similar biological activities.

Uniqueness

1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate is unique due to the combination of the azetidine ring and the phthalimide moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

1-O-benzyl 3-O-(1,3-dioxoisoindol-2-yl) azetidine-1,3-dicarboxylate

InChI

InChI=1S/C20H16N2O6/c23-17-15-8-4-5-9-16(15)18(24)22(17)28-19(25)14-10-21(11-14)20(26)27-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2

InChI Key

NKKWGSQSXGDZKF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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